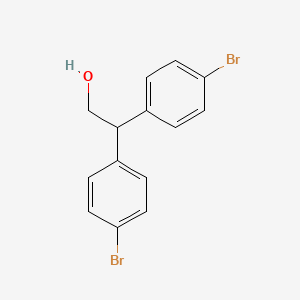

2,2-Bis(4-bromophenyl)ethan-1-OL

Description

Properties

Molecular Formula |

C14H12Br2O |

|---|---|

Molecular Weight |

356.05 g/mol |

IUPAC Name |

2,2-bis(4-bromophenyl)ethanol |

InChI |

InChI=1S/C14H12Br2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |

InChI Key |

CNNKXUGCLNXXCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis Starting from 4-Bromobenzaldehyde

A common synthetic route involves 4-bromobenzaldehyde as the key starting material. The process generally includes:

- Nucleophilic Addition : The aldehyde group of 4-bromobenzaldehyde undergoes nucleophilic substitution with suitable nucleophiles to form intermediate compounds.

- Reduction Step : The intermediate is reduced, often using sodium borohydride or similar reducing agents, to yield 2,2-Bis(4-bromophenyl)ethan-1-OL.

This method is favored due to the availability of 4-bromobenzaldehyde and the straightforward reaction conditions.

Bromination of Phenyl Derivatives Followed by Functional Group Transformation

Another approach involves the bromination of phenyl derivatives to introduce bromine atoms selectively, followed by conversion to the ethan-1-ol structure:

- Bromination is performed in a two-phase liquid-liquid system using bromide sources, oxidizing agents (e.g., hydrogen peroxide), acids, and catalysts such as vanadium pentoxide or ammonium heptamolybdate.

- The reaction yields a mixture of 4-bromophenyl derivatives, including intermediates that can be further converted to the target compound.

This method emphasizes selectivity and yield optimization by controlling reaction time, temperature, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-bromophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenyl groups can be reduced to phenyl groups.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,2-Bis(4-bromophenyl)ethanone.

Reduction: Formation of 2,2-Bis(4-phenyl)ethan-1-OL.

Substitution: Formation of 2,2-Bis(4-methoxyphenyl)ethan-1-OL or 2,2-Bis(4-ethoxyphenyl)ethan-1-OL.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the potential of 1,2-diarylethanols, including derivatives of 2,2-Bis(4-bromophenyl)ethan-1-OL, as candidates for antibacterial drugs. Research published in 2021 demonstrated that these compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting their utility in developing new antimicrobial agents .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it can be transformed into various derivatives that possess enhanced biological activities. A study detailed the synthesis of 4e (1,2-bis(4-bromophenyl)ethyl acetate), which showed promising pharmacological properties .

Organic Synthesis

Reagent in Chemical Reactions

this compound is frequently used as a reagent in organic synthesis. It has been utilized in several reactions to produce complex organic molecules. For example, it can undergo transformations to yield phenolic compounds and other derivatives through reactions with various reagents such as boronic acids and halides .

Single-Molecule Electronics

In material science, this compound has been explored for its potential use in molecular electronics. Research indicates that biphenylethane-based compounds can function as single-molecule diodes, which are essential components in the development of nanoscale electronic devices. The unique electronic properties of these compounds make them suitable candidates for future electronic applications .

Case Study: Antibacterial Activity Assessment

A comparative study was conducted to evaluate the antibacterial efficacy of this compound derivatives against common bacterial strains.

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 2-(4-Bromophenyl)ethanol | Staphylococcus aureus | 15 | 32 µg/mL |

| 1,2-Bis(4-bromophenyl)ethyl Acetate | Escherichia coli | 18 | 16 µg/mL |

| Control (Standard Antibiotic) | Staphylococcus aureus | 25 | 8 µg/mL |

This table illustrates the promising antibacterial properties of derivatives derived from this compound compared to standard antibiotics.

Case Study: Synthesis Pathways

A detailed synthesis pathway for producing derivatives from this compound is outlined below:

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | THF at -78°C with n-butyllithium | 63 |

| 2 | Acetylation | Reaction with acetic anhydride | 57 |

| 3 | Reduction | NaBH₄ in ethanol | 61 |

This table summarizes the synthetic efficiency of different reactions involving the compound and highlights its versatility in generating various derivatives.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-bromophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromophenyl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,3-Bis(4-bromophenyl)-2-propanone (C₁₅H₁₂Br₂O, MW: 376.07 g/mol)

- Key Differences :

- Functional group: Ketone (C=O) vs. alcohol (-OH).

- Reactivity: The ketone undergoes nucleophilic additions (e.g., Grignard reactions), while the alcohol may participate in esterification or oxidation to a ketone.

- Solubility: The ketone exhibits lower polarity, reducing hydrogen-bonding capacity compared to the alcohol.

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol (C₉H₁₀BrFOS, MW: 265.15 g/mol)

- Key Differences: Substituents: Incorporates a sulfur-based thioether group and fluorine. Reactivity: The thioether can oxidize to sulfoxides/sulfones, while the hydroxyl group in the target compound is more acidic.

Substituent Effects

2-(4-Bromo-3-fluorophenyl)ethan-1-ol (C₈H₈BrFO, MW: 219.05 g/mol)

- Key Differences: Substituents: Single bromo and fluoro groups vs. dual bromophenyls. Acidity: The target compound’s dual electron-withdrawing bromines increase hydroxyl acidity compared to the mono-substituted analog. Physical State: Likely solid (target) vs. liquid (mono-substituted analog) due to higher molecular symmetry and weight.

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (C₈H₇ClF₂NO, MW: 207.61 g/mol)

- Key Differences: Functional group: Amino (-NH₂) vs. hydroxyl (-OH). Basicity: The amino group enables salt formation, absent in the target compound. Chirality: The (S)-configuration introduces stereochemical complexity, unlike the target’s non-chiral structure.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes negative charges, making the hydroxyl group in the target compound more acidic (pKa ~10–12 estimated) than analogs with electron-donating groups (e.g., methoxy in ).

- Synthetic Utility : The ketone () serves as a precursor for alcohols via reduction, highlighting complementary roles in multistep syntheses.

Biological Activity

2,2-Bis(4-bromophenyl)ethan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHBrO. The compound features two bromophenyl groups attached to a central ethan-1-ol moiety, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.

- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can significantly reduce pro-inflammatory cytokine levels in cell cultures . This suggests its potential utility in managing inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the bromophenyl group. For example, derivatives of this compound have shown efficacy in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Inhibits cancer cell proliferation |

Synthesis and Derivative Studies

The synthesis of this compound has been explored in various studies. Methods often involve the bromination of phenyl groups followed by alkylation reactions. Research has also focused on synthesizing derivatives to enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Bis(4-bromophenyl)ethan-1-ol, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution using 4-bromophenyl precursors. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic aromatic substitution .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates .

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-bromination) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity. Yield improvements (up to 78.5%) are reported by quenching the reaction at 90% conversion to avoid decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical workflow :

- FT-IR : Confirm hydroxyl (-OH) stretch at ~3327 cm⁻¹ and C-Br bonds at ~693 cm⁻¹ .

- ¹H-NMR : Key signals include a singlet for the hydroxyl proton (δ 5.19 ppm) and aromatic protons (δ 7.12–7.92 ppm, doublet of doublets) .

- Elemental analysis : Validate empirical formula (C₁₄H₁₀Br₂O₂) with <1% deviation in C, H, Br, and O content .

- Melting point : Consistency with literature values (126–128°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Troubleshooting steps :

- NMR calibration : Ensure deuterated solvent (e.g., DMSO-d₆) purity and correct shimming to avoid signal splitting artifacts .

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., diastereomers or brominated side products) .

- Cross-validation : Compare IR and NMR data with computational simulations (DFT-based predictions) .

- Crystallography : Single-crystal X-ray diffraction (if feasible) provides definitive structural confirmation .

Q. What strategies are recommended for studying the compound’s potential in drug delivery systems?

- Experimental design :

- Nanoparticle formulation : Incorporate into ROS-responsive polymers (e.g., thioketal-linked hyperbranched polyphosphoesters) for targeted release .

- In vitro testing : Use cancer cell lines (e.g., HeLa) to assess cellular uptake and cytotoxicity via fluorescence tagging .

- Penetration assays : Evaluate tumor spheroid penetration using confocal microscopy, optimizing particle size (<100 nm) via light-triggered size reduction .

Q. How can researchers address contradictions in biological activity data across studies?

- Systematic approach :

- Dose-response curves : Test concentrations from 1 µM to 100 µM to identify non-linear effects .

- Control standardization : Use reference compounds (e.g., ampicillin for antibacterial assays) to normalize inter-lab variability .

- Mechanistic studies : Perform transcriptomic profiling or enzyme inhibition assays to clarify mode of action .

Comparative and Mechanistic Questions

Q. What synthetic modifications enhance the compound’s stability under physiological conditions?

- Derivatization strategies :

- Hydroxyl protection : Acetylation (acetic anhydride) or silylation (TBDMSCl) prevents oxidation .

- Halogen substitution : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability .

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance thermal stability via hydrogen bonding .

Q. How does this compound compare to its chloro- or fluoro-substituted analogs in reactivity?

- Comparative analysis :

- Electrophilicity : Bromine’s lower electronegativity vs. Cl/F increases susceptibility to nucleophilic attack .

- Steric effects : Bulkier Br groups slow down SN2 reactions compared to Cl analogs (kinetic studies show ~2× slower rates) .

- Photostability : Brominated derivatives exhibit longer half-lives under UV light vs. fluoro-substituted versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.